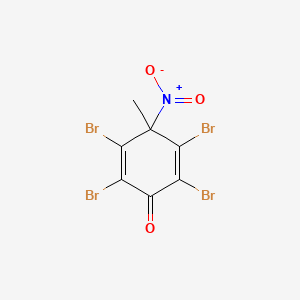

2,3,5,6-テトラブロモ-4-メチル-4-ニトロ-2,5-シクロヘキサジエン-1-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

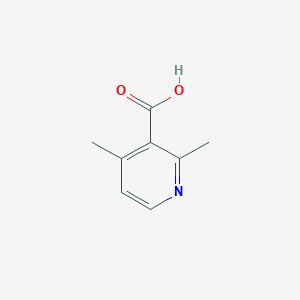

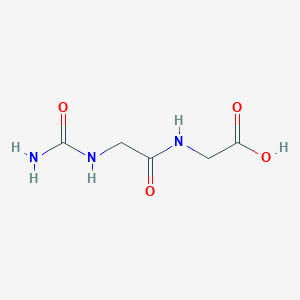

“2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one” is a chemical compound with the molecular formula C7H3Br4NO3 . It is used in various chemical reactions due to its unique properties .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C7H3Br4NO3/c1-7 (12 (14)15)5 (10)2 (8)4 (13)3 (9)6 (7)11/h1H3 . The compound has a molecular weight of 468.72 g/mol . Chemical Reactions Analysis

This compound has been applied as a nitration reagent for mild, mono-nitrating reactions .Physical and Chemical Properties Analysis

This compound has a boiling point of 466.3±45.0 C at 760 mmHg and a melting point of >80 C . It has a topological polar surface area of 62.9 Ų .科学的研究の応用

ニトロ化試薬

2,3,5,6-テトラブロモ-4-メチル-4-ニトロ-2,5-シクロヘキサジエン-1-オンは、有用なニトロ化試薬です . 有機分子にニトロ基を導入するために使用できます。これは、多くの化学合成における重要なステップです .

臭素化剤

この化合物は、主に転位後にフェノールに対する臭素化剤として作用します . これは、有機分子に臭素原子を導入するために使用できることを意味し、これは有機合成におけるもう1つの重要なプロセスです .

ラジカル機構

アセトン溶液中では、この化合物は、ラジカル機構によって4-メトキシフェノールをニトロ化します . これは、フリーラジカルの生成を含む反応で使用できることを示唆しています .

触媒

2,3,5,6-テトラブロモ-4-メチル-4-ニトロ-2,5-シクロヘキサジエン-1-オンとは直接関係ありませんが、その近縁体である2,4,4,6-テトラブロモ-2,5-シクロヘキサジエノンは、スルホキシドの対応するスルフィドへの効率的な脱酸素化の触媒として使用されてきました . 2,3,5,6-テトラブロモ-4-メチル-4-ニトロ-2,5-シクロヘキサジエン-1-オンも同様の触媒特性を持つ可能性があります .

アルコールからアジドへの変換

同様に、その近縁体である2,4,4,6-テトラブロモ-2,5-シクロヘキサジエノンは、アルコールからアジドへの変換の試薬として使用されてきました . これは、2,3,5,6-テトラブロモ-4-メチル-4-ニトロ-2,5-シクロヘキサジエン-1-オンも同様の変換に使用できる可能性があることを示唆しています .

Safety and Hazards

作用機序

Target of Action

It’s known that this compound can act as a brominating agent .

Mode of Action

The compound, in an acetone solution, nitrates 4-methoxyphenol by a radical mechanism . It mainly acts as a brominating agent towards phenol, after rearrangement . This suggests that the compound can introduce bromine atoms into other molecules, potentially altering their properties and behaviors.

Biochemical Pathways

Given its brominating activity, it can be inferred that it may influence pathways involving phenolic compounds .

Result of Action

Given its brominating activity, it can be inferred that it may alter the properties and behaviors of target molecules .

Action Environment

The compound is a solid at 20°C and should be stored under inert gas at temperatures below 0°C . It should be protected from light and moisture, as these factors can affect its stability . The compound’s action, efficacy, and stability may be influenced by these and other environmental factors.

生化学分析

Biochemical Properties

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one plays a significant role in biochemical reactions, particularly in the nitration of aromatic compounds such as naphthols and phenols . The compound’s ability to act as both a nitrating and brominating agent highlights its versatility in biochemical processes .

Cellular Effects

The effects of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways and gene expression. The compound’s interaction with cellular proteins and enzymes can lead to changes in cellular metabolism, affecting the overall cellular homeostasis. Studies have shown that it can induce oxidative stress in cells, leading to potential cytotoxic effects .

Molecular Mechanism

At the molecular level, 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in nitration and bromination reactions. The compound’s ability to form stable complexes with aromatic compounds allows for selective nitration, which is crucial for its biochemical applications . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one change over time. The compound is relatively stable under standard storage conditions, but its reactivity can decrease over prolonged periods. Degradation products may form, potentially altering its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one vary with different dosages in animal models. At low doses, the compound can effectively induce nitration reactions without significant toxicity. At higher doses, it can cause adverse effects, including oxidative stress and cytotoxicity. Threshold effects have been observed, indicating a dose-dependent response in biochemical and cellular processes .

Metabolic Pathways

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is involved in metabolic pathways related to nitration and bromination reactions. It interacts with enzymes such as nitrases and brominases, facilitating the conversion of aromatic compounds into their nitrated or brominated forms. The compound’s presence can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s solubility in organic solvents aids in its distribution across cellular membranes, ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical applications .

特性

IUPAC Name |

2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br4NO3/c1-7(12(14)15)5(10)2(8)4(13)3(9)6(7)11/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWDBDVGMIDKLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br4NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369157 |

Source

|

| Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95111-49-2 |

Source

|

| Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)